molecular formula C97H155N29O29S B13919592 Human PD-L1 inhibitor III

Human PD-L1 inhibitor III

Cat. No.: B13919592
M. Wt: 2223.5 g/mol
InChI Key: MSYPFFUZCWOTRZ-ZLSLFABNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Human PD-L1 inhibitor III is a compound designed to inhibit the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed cell death 1 ligand 1 (PD-L1). This interaction is a critical immune checkpoint that cancer cells exploit to evade the immune system. By blocking this interaction, this compound aims to restore the immune system’s ability to recognize and destroy cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Human PD-L1 inhibitor III typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Human PD-L1 inhibitor III can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Human PD-L1 inhibitor III has a wide range of scientific research applications, including:

Mechanism of Action

Human PD-L1 inhibitor III exerts its effects by binding to PD-L1 and preventing its interaction with PD-1. This blockade restores the activity of T cells, allowing them to recognize and attack cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathway involves the inhibition of the PD-1/PD-L1 interaction, leading to the activation of T cell-mediated immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Human PD-L1 inhibitor III is unique in its small-molecule structure, which allows for easier synthesis and modification compared to monoclonal antibodies. Additionally, it may offer advantages in terms of pharmacokinetics and tissue penetration .

Properties

Molecular Formula

C97H155N29O29S

Molecular Weight

2223.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C97H155N29O29S/c1-10-50(6)78(94(153)118-61(20-16-35-108-97(104)105)81(140)116-63(31-36-156-9)86(145)114-58(17-11-13-32-98)82(141)120-64(37-48(2)3)87(146)111-51(7)79(138)119-65(39-53-21-25-56(128)26-22-53)89(148)124-70(44-76(136)137)91(150)125-71(95(154)155)38-49(4)5)126-92(151)68(42-72(100)130)112-73(131)46-109-80(139)67(41-55-45-106-47-110-55)122-84(143)60(19-15-34-107-96(102)103)115-88(147)66(40-54-23-27-57(129)28-24-54)121-90(149)69(43-75(134)135)123-83(142)59(18-12-14-33-99)113-85(144)62(29-30-74(132)133)117-93(152)77(101)52(8)127/h21-28,45,47-52,58-71,77-78,127-129H,10-20,29-44,46,98-99,101H2,1-9H3,(H2,100,130)(H,106,110)(H,109,139)(H,111,146)(H,112,131)(H,113,144)(H,114,145)(H,115,147)(H,116,140)(H,117,152)(H,118,153)(H,119,138)(H,120,141)(H,121,149)(H,122,143)(H,123,142)(H,124,148)(H,125,150)(H,126,151)(H,132,133)(H,134,135)(H,136,137)(H,154,155)(H4,102,103,107)(H4,104,105,108)/t50-,51-,52+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,77-,78-/m0/s1

InChI Key

MSYPFFUZCWOTRZ-ZLSLFABNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.